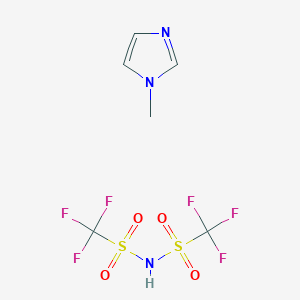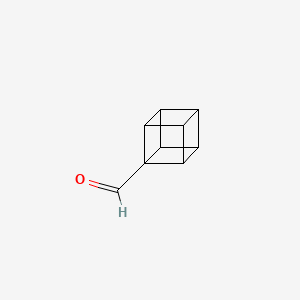
Cubane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cubane-1-carbaldehyde is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure The cubane framework consists of eight carbon atoms arranged in a cube, with each carbon atom bonded to three other carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Cubane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-bromo-1-hydroxymethylcubane and 1,4-bis(hydroxymethyl)cubane using the 2,2,6,6-tetramethylpiperidine-N-oxyl-trichloroisocyanuric acid-sodium bicarbonate system . Another method includes the reduction of 4-bromocubanecarboxylic acid and its methyl ester with bis(N-methylpiperazinyl)aluminum hydride .
Industrial Production Methods
The use of flow electrochemical conditions for the functionalization of cubane derivatives has been demonstrated, allowing for straightforward upscaling .
Chemical Reactions Analysis
Types of Reactions
Cubane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The highly strained nature of the cubane framework makes it reactive under certain conditions.
Common Reagents and Conditions
Reduction: Reduction reactions often involve the use of bis(N-methylpiperazinyl)aluminum hydride.
Substitution: Substitution reactions can be facilitated by reagents like lithium bases and palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-bromo-1-hydroxymethylcubane yields 4-bromothis compound .
Scientific Research Applications
Cubane-1-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of cubane-1-carbaldehyde involves its highly strained cubic structure, which makes it reactive under certain conditions. The molecular targets and pathways involved depend on the specific application. For example, in medicinal chemistry, cubane derivatives may interact with biological targets similarly to benzene rings, but with different steric and electronic properties .
Comparison with Similar Compounds
Cubane-1-carbaldehyde can be compared with other cubane derivatives and similar strained hydrocarbons:
4-Bromothis compound: A similar compound with a bromine substituent, used in similar synthetic applications.
Cubane-1,4-dicarboxylic acid: Another cubane derivative used as a precursor for various functionalized cubanes.
Adamantane derivatives: These compounds also have a highly strained structure and are used in similar applications, such as high-energy materials and pharmaceuticals.
This compound stands out due to its unique aldehyde functional group, which allows for further functionalization and diverse applications.
Properties
IUPAC Name |
cubane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWGHFLEXKMGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C12C3C4C1C5C4C3C25 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
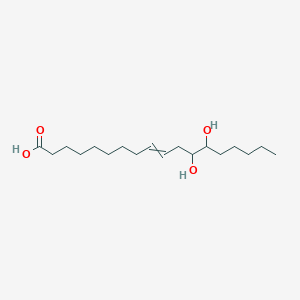
![(4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one](/img/structure/B12511612.png)
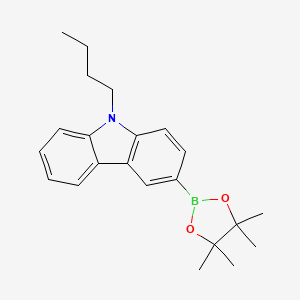
![3-[2,6-Dichloro-4-[[4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid](/img/structure/B12511633.png)
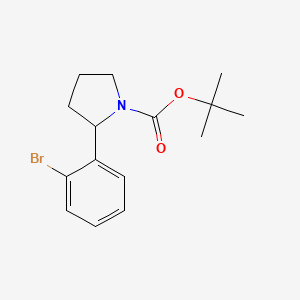
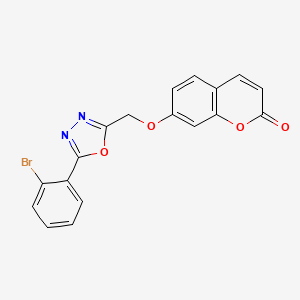
![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-benzo[d]imidazole)](/img/structure/B12511644.png)
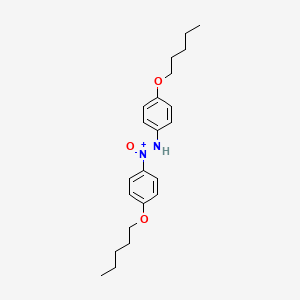
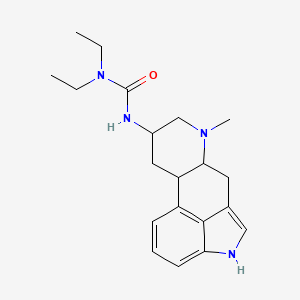
![2,2-Difluoro-6-methyl-4-[2-(4-propoxyphenyl)ethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B12511671.png)
![Tert-butyl 3-({1-[(4-fluorophenyl)methyl]-1,3-benzodiazol-2-yl}oxy)pyrrolidine-1-carboxylate](/img/structure/B12511674.png)
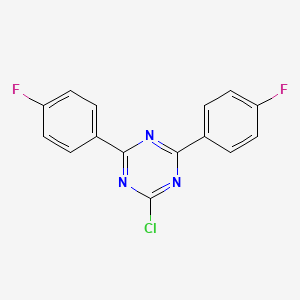
![2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan](/img/structure/B12511695.png)
